molecular formula C17H12BrFN2O2S B2461716 4-bromo-2-fluoro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 391223-34-0

4-bromo-2-fluoro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2461716
CAS No.: 391223-34-0
M. Wt: 407.26
InChI Key: YOFIOJVNUNFAAD-UHFFFAOYSA-N
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Description

4-bromo-2-fluoro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C17H12BrFN2O2S and its molecular weight is 407.26. The purity is usually 95%.
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Scientific Research Applications

Radiotracer Development

The compound has been utilized in the synthesis of PET radiotracers for studying CB1 cannabinoid receptors, demonstrating the potential of 4-bromo-2-fluoro derivatives in neuroimaging applications (Katoch-Rouse & Horti, 2003).

Chemical Reaction Studies

Research on brominated benzolactone/lactam reactions, including derivatives of 4-methoxythiobenzamide, provides insights into chemical reaction mechanisms and compound transformations, crucial for medicinal chemistry and synthetic pathways (Kammel et al., 2015).

Antimicrobial Agent Synthesis

Synthesis of thiazolyl benzamides, including fluoro and bromo derivatives, has shown significant antimicrobial activity against various bacteria and fungi, highlighting their potential as novel antimicrobial agents (Liaras et al., 2011).

Antifungal Agent Development

The synthesis of various 2-hydroxy benzamides and their derivatives, including 4-bromo-2-fluoro compounds, has been explored for potential antifungal applications, contributing to the development of new antifungal agents (Narayana et al., 2004).

Neuropharmacological Research

Compounds structurally similar to 4-bromo-2-fluoro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide have been studied for their effects on compulsive food consumption and could provide a framework for understanding neural mechanisms underlying eating disorders (Piccoli et al., 2012).

Analgesic and Antiproliferative Research

Derivatives of 4-bromo-2-fluoro-N-[4-(aryl)-1,3-thiazol-2-yl]benzamide have shown promise in analgesic and antiproliferative activities, suggesting potential in pain management and cancer treatment (Vijaya Raj et al., 2007).

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with theandrogen receptor . The androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics.

Mode of Action

The compound acts as an antagonist to the androgen receptor . It blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .

Pharmacokinetics

The compound’s solubility in chloroform and methanol suggests it may have reasonable absorption and distribution characteristics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target. The compound is stored in a dry, room temperature environment , suggesting that it may be sensitive to moisture and temperature.

Properties

IUPAC Name

4-bromo-2-fluoro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2O2S/c1-23-15-5-3-2-4-12(15)14-9-24-17(20-14)21-16(22)11-7-6-10(18)8-13(11)19/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFIOJVNUNFAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.